molecular formula C4H2Br2N2 B1314686 2,3-Dibromopyrazine CAS No. 95538-03-7

2,3-Dibromopyrazine

Cat. No. B1314686
CAS RN: 95538-03-7
M. Wt: 237.88 g/mol
InChI Key: VLPBEKHOQWMYTR-UHFFFAOYSA-N
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Description

2,3-Dibromopyrazine is a chemical compound with the molecular formula C4H2Br2N2 . It has an average mass of 237.880 Da and a monoisotopic mass of 235.858459 Da . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromopyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2 and 3 positions with bromine atoms .


Physical And Chemical Properties Analysis

2,3-Dibromopyrazine is a solid at room temperature . It has a molecular weight of 237.88 . The InChI code for 2,3-Dibromopyrazine is 1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H .

Scientific Research Applications

  • Photodynamic Therapy Applications :

    • A study by Kudrevich, Galpern, and Lier (1994) discussed the synthesis of water-soluble metal complexes of tetra-2,3-(5,6-dicarboxypyrazino)porphyrazine derived from 2,3-dicyano-5,6-diethoxycarbonylpyrazine, highlighting their potential applications in photodynamic therapy for cancer (Kudrevich, Galpern, & Lier, 1994).
  • Fluorescent Dye Applications :

    • Shirai et al. (1998) synthesized 2,5-diamino-3,6-dicyanopyrazine, a new fluorescent chromophore with strong yellowish-green fluorescence, indicating its potential as a synthetic intermediate for fluorescent dye chromophores (Shirai et al., 1998).
  • Electronic and Optical Material Applications :

    • Jang and Jaung (2012) explored the synthesis of 2,3-dicyanopyrazine with 4-(diphenylamino)benzaldehyde for use in organic light-emitting devices (OLEDs), demonstrating its application in electronic materials (Jang & Jaung, 2012).
    • A study by Jaung, Matsuoka, and Fukunishi (1997) discussed the synthesis of styryl fluorescent dyes from 2,3-Bis(bromomethyl)-5,6-dicyanopyrazine, highlighting their strong fluorescence and potential for electroluminescence applications (Jaung, Matsuoka, & Fukunishi, 1997).
  • Chemical Synthesis and Modification :

    • Hou and Matsuoka (1993) investigated the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, providing insights into the chemical modification and potential applications of pyrazine derivatives (Hou & Matsuoka, 1993).
    • Lizano, Grima, and Pujol (2019) conducted efficient halogenation of 2-Aminopyrazine, demonstrating its utility as a functionalized starting material for synthesizing various nitrogen heterocycles (Lizano, Grima, & Pujol, 2019).
  • Pharmaceutical Research :

    • A study by Zhao, Liu, and Chen (2016) on Tetramethylpyrazine, a derivative of pyrazine, discussed its extensive use in cardiovascular and cerebrovascular diseases, indicating the pharmaceutical potential of pyrazine compounds (Zhao, Liu, & Chen, 2016).

Safety And Hazards

2,3-Dibromopyrazine is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,3-dibromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPBEKHOQWMYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551564
Record name 2,3-Dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromopyrazine

CAS RN

95538-03-7
Record name 2,3-Dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
G Karmas, PE Spoerri - Journal of the American Chemical Society, 1957 - ACS Publications
The action of sodium alkoxides and cuprous cyanide on dihalopyrazines and halopvrazyl ethers has been studied with particular attention to the effect of ether groups on the halogen …
Number of citations: 16 pubs.acs.org
P Roncucci, L Pirondini, G Paderni… - … A European Journal, 2006 - Wiley Online Library
The controllable switching of suitably bridged resorcin[4]arene cavitands between a “vase” conformation, with a cavity capable of guest inclusion, and a “kite” conformation, featuring an …
F Soualmia, S Belaidi, N Tchouar… - Acta Chimica …, 2021 - pdfs.semanticscholar.org
Electronic structures, the effect of the substitution, structure physicochemical property/activity relationships and drug-likeness applied in pyrazine derivatives, have been studied at ab …
Number of citations: 2 pdfs.semanticscholar.org
M Kanaura, N Endo, MP Schramm… - European Journal of …, 2016 - Wiley Online Library
The effect of a metallocatalytic cavity flanked by aromatic rings on the catalytic dimerization of terminal alkynes was explored through a comparison with model catalysts that weakened …
A Unsinn, MJ Ford, P Knochel - Organic letters, 2013 - ACS Publications
A practical zinc insertion starting from cheap commercial zinc powder and TMPCl (1-chloro-2,2,6,6-tetramethylpiperidine) allows a fast and efficient synthesis of the zinc base TMPZnCl·…
Number of citations: 56 pubs.acs.org
EB Feresenbet, M Busi, F Ugozzoli, E Dalcanale… - Sensor …, 2004 - ingentaconnect.com
Cavitands are synthetic organic compounds with enforced cavities of molecular dimensions. Cavitand Self-assembled Monolayers are shown to be highly responsive materials for SPR …
Number of citations: 16 www.ingentaconnect.com
P Roncucci, L Pirondini, G Paderni - academia.edu
The controllable switching of suitably bridged resorcin [4] arene cavitands between a “vase” conformation, with a cavity capable of guest inclusion, and a “kite” conformation, featuring …
Number of citations: 2 www.academia.edu
KJ McCullough - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the occurrence, physical and spectroscopic properties, and general methods of synthesis of pyrazine, its homologues and derivatives. As a …
Number of citations: 18 www.sciencedirect.com
A Unsinn - 2013 - edoc.ub.uni-muenchen.de
The preparation of functionalized aromatic molecules and heterocycles is of great importance due to their potential biological activity. These structures are present in many …
Number of citations: 6 edoc.ub.uni-muenchen.de
M Inoue, Y Fujii, Y Matsumoto… - European Journal of …, 2019 - Wiley Online Library
Syntheses of inwardly and outwardly directed allylsilanes those are tethered to new inherently chiral cavitands are described. Oxidized with mCPBA, these allylsilanes result in …

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